2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate
CAS No.: 5556-24-1
Cat. No.: VC21330501
Molecular Formula: C8H8O5S
Molecular Weight: 216.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5556-24-1 |
---|---|
Molecular Formula | C8H8O5S |
Molecular Weight | 216.21 g/mol |
IUPAC Name | dimethyl 3-hydroxythiophene-2,5-dicarboxylate |
Standard InChI | InChI=1S/C8H8O5S/c1-12-7(10)5-3-4(9)6(14-5)8(11)13-2/h3,9H,1-2H3 |
Standard InChI Key | GIBGVHMTXFZCBN-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC(=C(S1)C(=O)OC)O |
Canonical SMILES | COC(=O)C1=CC(=C(S1)C(=O)OC)O |
Introduction
Chemical Properties and Structure
2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate (CAS: 5556-24-1) is characterized as a white solid with a molecular formula of C8H8O5S and a molecular weight of 216.21 g/mol . The molecule consists of a thiophene core bearing three key functional groups: a hydroxyl group at position 3 and methoxycarbonyl (ester) groups at positions 2 and 5. This specific arrangement of functional groups creates a compound with distinctive chemical reactivity and physical properties.
The structure of this compound features a planar thiophene ring, which is typical of aromatic heterocycles. The presence of the hydroxyl group at the 3-position introduces a hydrogen-bond donor capability, while the two ester groups serve as hydrogen-bond acceptors. These structural characteristics contribute significantly to the compound's intermolecular interactions, affecting its crystallization behavior, solubility properties, and reactivity patterns in various chemical transformations.
Table 1: Physical and Chemical Properties of 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate
The compound's XLogP3-AA value of 2.2 indicates moderate lipophilicity, suggesting a balance between hydrophilic and hydrophobic properties . This characteristic influences the compound's behavior in different solvent systems and its potential for biological interactions. The presence of one hydrogen bond donor (the hydroxyl group) and six hydrogen bond acceptors (primarily from the ester groups and the sulfur and oxygen atoms in the molecule) enables the formation of complex hydrogen bonding networks in the solid state and in solution .
The electronic structure of 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate is influenced by the electron-withdrawing nature of the ester groups and the electron-donating character of the hydroxyl group. This electronic distribution affects the reactivity of different positions on the thiophene ring, creating opportunities for regioselective transformations that can be exploited in organic synthesis. The conjugated system of the thiophene core also contributes to the compound's potential for participating in reactions involving electron transfer, which is relevant to its applications in electropolymerisation and materials science.
Applications in Organic Synthesis
As a Precursor for Unsymmetrical 3,6-Dialkoxythieno[3,2-b]thiophenes
One of the most significant applications of 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate is its role as a key precursor in the synthesis of unsymmetrical 3,6-dialkoxythieno[3,2-b]thiophenes. According to research by Hergue, Frere, and Roncali, this compound serves as an easily accessible starting material for the preparation of these more complex thiophene derivatives . This synthetic pathway offers distinct advantages over alternative methods that employ 3,6-dibromothieno[3,2-b]thiophene or utilize trans-etherification of 3,6-dimethoxythieno[3,2-b]thiophene for creating symmetrical derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume